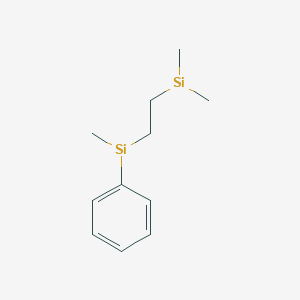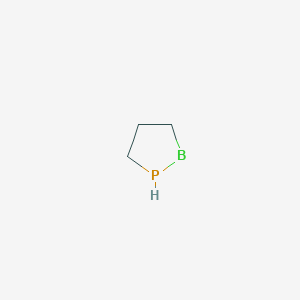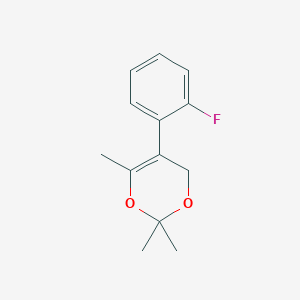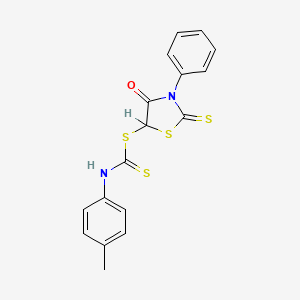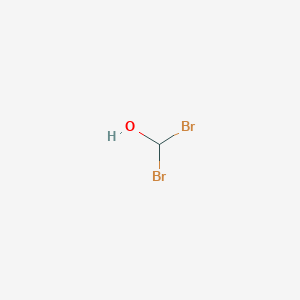![molecular formula C14H8F2 B15163305 1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene CAS No. 148004-79-9](/img/structure/B15163305.png)
1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8F2 It is a derivative of benzene, featuring both fluorine and ethynyl groups attached to the aromatic ring
Méthodes De Préparation
The synthesis of 1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene typically involves organic synthesis reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated benzene derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which 1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atoms can form hydrogen bonds with amino acid side chains .
Comparaison Avec Des Composés Similaires
1-Fluoro-2-[(4-fluorophenyl)ethynyl]benzene can be compared with other fluorinated benzene derivatives such as:
1-Ethynyl-4-fluorobenzene: Similar structure but with the ethynyl group in a different position.
1-Ethynyl-2-fluorobenzene: Another positional isomer with distinct chemical properties.
4-Ethynylfluorobenzene: Features the ethynyl group at the para position relative to the fluorine atom.
These compounds share some chemical reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
148004-79-9 |
|---|---|
Formule moléculaire |
C14H8F2 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
1-fluoro-2-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8F2/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H |
Clé InChI |
ZAELEDXBGNMOFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


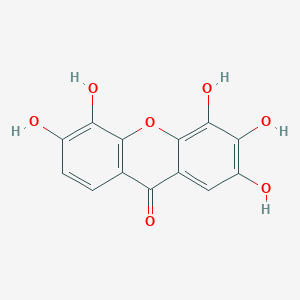
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)


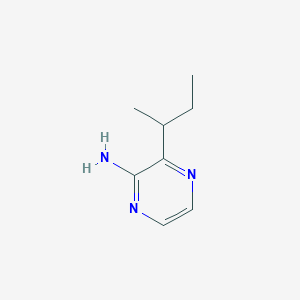
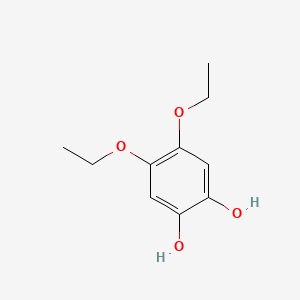
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
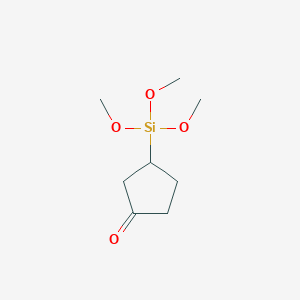
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
